REACTION_CXSMILES
|
[N:1]1[NH:2][CH:3]=[C:4]2[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6][C:5]=12.[H-].[Na+].I[CH2:19][C:20]([NH2:22])=[O:21]>C(#N)C>[NH2:22][C:20](=[O:21])[CH2:19][N:2]1[CH:3]=[C:4]2[CH2:8][N:7]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:6][C:5]2=[N:1]1 |f:1.2|
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Name
|
three
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Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.01 g
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Type
|
reactant
|
Smiles
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N=1NC=C2C1CN(C2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
4.15 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
31.95 g
|
Type
|
reactant
|
Smiles
|
ICC(=O)N
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting white suspension was then cooled in an ice bath
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Type
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CUSTOM
|
Details
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The ice bath was then removed
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Type
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STIRRING
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Details
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the mixture was stirred 18 h at room temperature
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Duration
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18 h
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Type
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CUSTOM
|
Details
|
The mixture was quenched with water (50 mL)
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
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The residue was partitioned between diluted NaCl (50 mL brine and 100 mL water) and 1.0 L EtOAc
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with 2×1.0 L EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4 and solvent
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Type
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CUSTOM
|
Details
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was evaporated under reduced pressure
|
Type
|
CUSTOM
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Details
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Crude material was purified on silica gel eluting with 20-50% EtOAc/CH2Cl2
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Type
|
WASH
|
Details
|
to wash out excess iodoacetamide
|
Type
|
CUSTOM
|
Details
|
with 2-10% MeOH/CH2Cl2 to afford
|
Type
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ADDITION
|
Details
|
a mixture of the two products which
|
Type
|
CUSTOM
|
Details
|
were separated on a chiral AD column
|
Type
|
WASH
|
Details
|
by eluting with 30% MeOH/CO2
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CN1N=C2C(=C1)CN(C2)C(=O)OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |